REACTION_CXSMILES
|
[CH3:1][O:2][P:3](C=C)(=[O:6])[O:4][CH3:5].[C]=[O:10].[H][H].[C:13]1([CH3:19])C=CC=C[CH:14]=1>[Rh].C1([Rh](Cl)Cl)CCC=CCCC=1>[CH3:1][O:2][P:3]([CH:13]([CH:14]=[O:10])[CH3:19])(=[O:6])[O:4][CH3:5] |^3:8|
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C=C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
cycloocta-1,5-dienyl-rhodium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CCCC=CCC1)[Rh](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an autoclave of 1 liter capacity, fitted with a magnetic lift-stirrer
|
Type
|
TEMPERATURE
|
Details
|
The pressure is maintained for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool under pressure
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture is worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)C(C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |